molecular formula C17H34O2S B072784 1-(Carboxyethylthio)tetradecane CAS No. 1462-53-9

1-(Carboxyethylthio)tetradecane

Cat. No. B072784
CAS RN: 1462-53-9
M. Wt: 302.5 g/mol
InChI Key: OWXXRDGGTZWLQY-UHFFFAOYSA-N
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Description

1-(Carboxyethylthio)tetradecane, also known as CETTD or tetradecylthiopropionic acid, belongs to the class of organic compounds known as straight chain fatty acids . These are fatty acids with a straight aliphatic chain .


Synthesis Analysis

Based on the available information, there are very few articles published on the synthesis of 1-(Carboxyethylthio)tetradecane . More research is needed in this area.


Molecular Structure Analysis

The molecular formula of 1-(Carboxyethylthio)tetradecane is C17H34O2S . It contains a total of 53 bonds; 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 sulfide .


Physical And Chemical Properties Analysis

1-(Carboxyethylthio)tetradecane has a molecular weight of 302.52 . The predicted properties include a melting point of 136-137℃, a boiling point of 425.1±28.0 °C, and a density of 1.195 . The pKa is predicted to be 4.37±0.10 .

Scientific Research Applications

  • Phospholipid Structure and Signal Transduction

    A study by Helleland et al. (1997) investigated 1-(Carboxymethylthio)tetradecane and its impact on phospholipid structure and composition, affecting signal transduction in fibroblasts. The compound led to changes in the phosphatidylethanolamine species in cell membranes, influencing the expression of c-fos mRNA and affecting the levels of PDGF-alpha and PDGF-beta receptors (Helleland et al., 1997).

  • Biochemical and Medicinal Applications of Tetrazoles

    Neochoritis et al. (2019) reviewed the use of tetrazoles, including 1H- and 2H-tetrazole derivatives, in medicinal chemistry due to their bioisosteric properties and metabolic stability. This study highlights the broad relevance of compounds like 1-(Carboxyethylthio)tetradecane in drug design and their biochemical behavior (Neochoritis et al., 2019).

  • Sulfur-Substituted Fatty Acids and Cellular Effects

    Research by Kryvi et al. (1990) explored the effects of sulfur-substituted fatty acids on rat hepatocytes. This study, related to 1-(Carboxyethylthio)tetradecane, demonstrated the influence of these compounds on cell structures such as peroxisomes and mitochondria (Kryvi et al., 1990).

  • MRI Contrast Agents

    A study by Chan et al. (2004) discussed the development of novel Gd(III) complexes with polyaminocarboxylate macrocycles for use as MRI contrast agents. This research is relevant to compounds like 1-(Carboxyethylthio)tetradecane, as it explores the synthesis and application of related macrocyclic complexes (Chan et al., 2004).

  • Synthesis and Characterization of Functionalized Polymers

    Maeda et al. (1995) described the synthesis of carboxylic acid-functionalized polypyrrole-silica microparticles. This study is pertinent to the understanding of how compounds like 1-(Carboxyethylthio)tetradecane can be applied in the synthesis of functional materials (Maeda et al., 1995).

  • Complexing Behavior of Macrocyclic Derivatives

    Machitani et al. (2008) synthesized and studied tetraazacyclododecane and tetraazacyclotetradecane derivatives for their metal-ion complexing behavior. This research contributes to the understanding of the complexation properties of related compounds like 1-(Carboxyethylthio)tetradecane (Machitani et al., 2008).

Safety And Hazards

1-(Carboxyethylthio)tetradecane is intended for R&D use only and is not recommended for medicinal, household, or other uses . The safety data sheet does not advise against any specific uses .

properties

IUPAC Name

3-tetradecylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-16-14-17(18)19/h2-16H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXXRDGGTZWLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163299
Record name 1-(Carboxyethylthio)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carboxyethylthio)tetradecane

CAS RN

1462-53-9
Record name 3-(Tetradecylthio)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1462-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Carboxyethylthio)tetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Carboxyethylthio)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Skorve, B Ruyter, AC Rustan, EN Christiansen… - Biochemical …, 1990 - Elsevier
Abstract Treatment of normolipidemic rats by alkylthiopropionic acid (CETTD), resulted in a dose- and time-dependent increase in total dihydroxyacetone phosphate acyltransferase (…
Number of citations: 16 www.sciencedirect.com
RK Berge, A Aarsland, H Kryvi, J Bremer… - Biochemical …, 1989 - Elsevier
The activity of key enzymes involved in oxidation and esterification of long-chain fatty acids was investigated after male Wistar rats were treated with different doses of sulfur substituted …
Number of citations: 94 www.sciencedirect.com
JON SKORVE, B RUYTER, AC RUSTAN… - academia.edu
Treatment of normolipidemic rats by alkylthiopropionic acid (CETID), resulted in a doseand time-dependent increase in total dihydroxyacetone phosphate acyltransferase (DHAPAT) …
Number of citations: 0 www.academia.edu
A Aarsland, N Aarsaether, J Bremer, RK Berge - Journal of lipid research, 1989 - Elsevier
Previous work in this laboratory indicated that sulfur-substituted fatty acid analogues, 1.10-bis(carboxymethylthio)decane and alkylthioacetic acid, both non-beta-oxidizable compounds, …
Number of citations: 82 www.sciencedirect.com

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